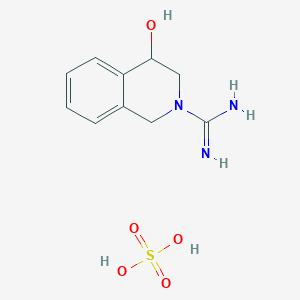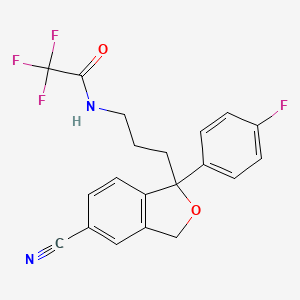
N-Trifluoroacetodidemethyl Citalopram
Descripción general
Descripción
N-Trifluoroacetodidemethyl Citalopram is a complex organic compound with a molecular formula of C21H18F4N2O2 and a molecular weight of 406.37 g/mol . This compound is characterized by the presence of a benzofuran ring, a cyano group, and a trifluoroacetamide moiety, making it a unique and versatile molecule in various scientific fields.
Mecanismo De Acción
Target of Action
N-Trifluoroacetodidemethyl Citalopram, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a derivative of citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (Solute Carrier Family 6 Member 4, SLC6A4) in the central nervous system . This transporter is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft .
Mode of Action
The compound’s interaction with its targets results in the inhibition of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the central nervous system is thought to be the primary mechanism of action . It’s important to note that this action is independent of the compound’s ability to block serotonin uptake by the serotonin transporter .
Biochemical Pathways
The inhibition of serotonin reuptake affects several biochemical pathways. For instance, in platelets, citalopram blocked U46619-induced Rap1 activation and subsequent platelet aggregation, but failed to inhibit U46619-induced increases in cytosolic Ca2+ . In a cell-free system, citalopram also reduced CalDAG-GEFI-mediated nucleotide exchange on Rap1B . These findings suggest that citalopram may inhibit CalDAG-GEFI/Rap1 signaling .
Pharmacokinetics
Citalopram, the parent compound, is known to be well-absorbed after oral administration, with peak plasma concentrations occurring approximately 2-4 hours post-dose . It is extensively metabolized in the liver, primarily via the cytochrome P450 system, and excreted in urine and feces .
Result of Action
The increased concentration of serotonin in the synaptic cleft enhances serotonergic neurotransmission, which can lead to various molecular and cellular effects. For example, citalopram has been shown to inhibit platelet function in vitro . This action is independent of citalopram’s ability to block serotonin uptake by the serotonin transporter and must therefore be mediated via distinct pharmacological mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants can affect the toxicity of citalopram and its derivatives . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a pale yellow oil . Its molecular formula is C20H16F4N2O2, and it has a molecular weight of 392.35
Cellular Effects
Related compounds such as citalopram have been shown to have significant effects on various types of cells and cellular processes . For instance, citalopram has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on related compounds such as citalopram suggest that they exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds such as citalopram have shown changes in their effects over time . These include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on related compounds such as citalopram have shown that the effects of these compounds can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies on related compounds such as citalopram have shown that they are metabolized by the hepatic cytochrome P450 system . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies on related compounds such as citalopram have shown that they are transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Métodos De Preparación
The synthesis of N-Trifluoroacetodidemethyl Citalopram involves multiple steps, typically starting with the formation of the benzofuran ring. The reaction conditions often include the use of solvents like acetone, dichloromethane, and ethyl acetate . The compound is usually obtained as a pale yellow oil, which is then purified through various chromatographic techniques.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
N-Trifluoroacetodidemethyl Citalopram undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-Trifluoroacetodidemethyl Citalopram has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.
Comparación Con Compuestos Similares
N-Trifluoroacetodidemethyl Citalopram can be compared with other similar compounds, such as:
Citalopram: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Fluoxetine: Another SSRI with similar structural features and therapeutic applications.
Sertraline: An SSRI with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPNSRROUWKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662218 | |
| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-47-7 | |
| Record name | N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


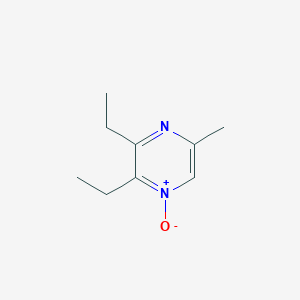
![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)
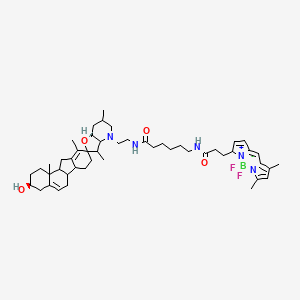
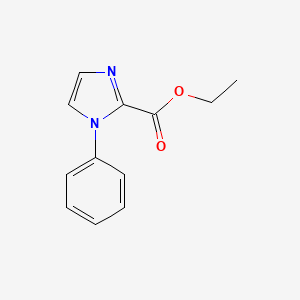
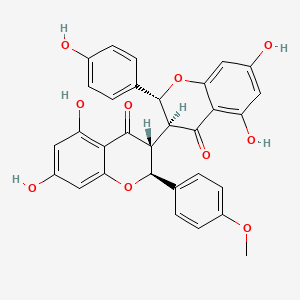
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
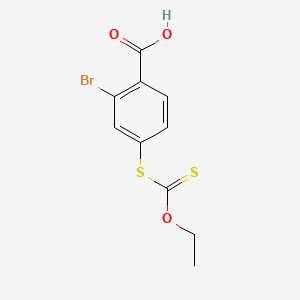
![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
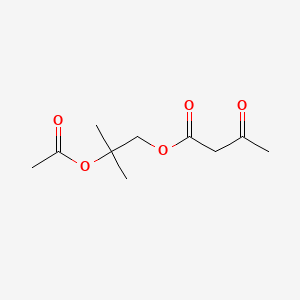
![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
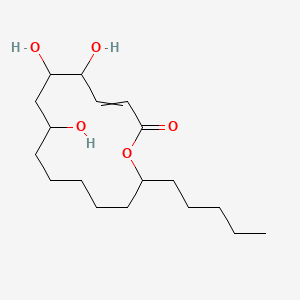
![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)
